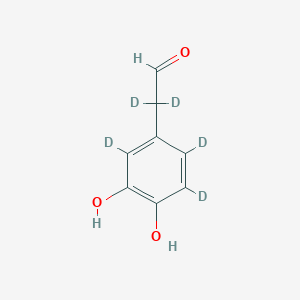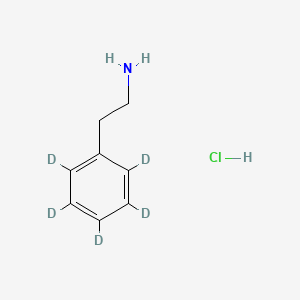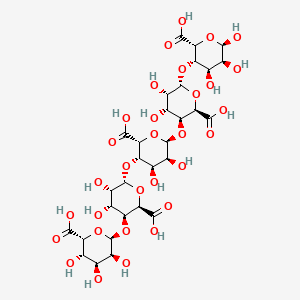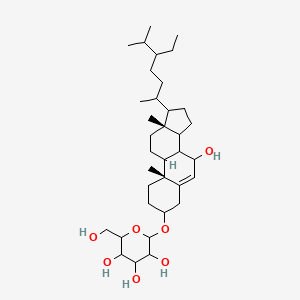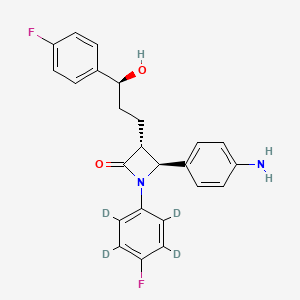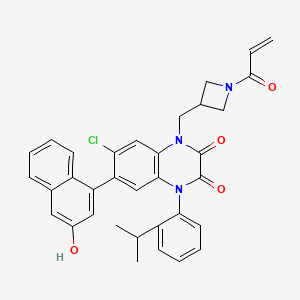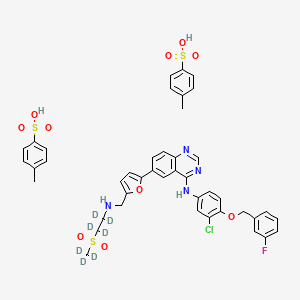
Lapatinib-d7 (ditosylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the proliferation of cancer cells . The deuterated version, Lapatinib-d7, is used in research to study the pharmacokinetics and metabolism of lapatinib due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d7 (ditosylate) involves the incorporation of deuterium atoms into the lapatinib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dimethylformamide and acetonitrile in an improved crystallization procedure .
Industrial Production Methods
Industrial production of Lapatinib-d7 (ditosylate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lapatinib-d7 (ditosylate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Lapatinib-d7 (ditosylate) is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of lapatinib.
Biology: Employed in cell-based assays to investigate the effects of deuterium substitution on cellular uptake and activity.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lapatinib.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of lapatinib
Wirkmechanismus
Lapatinib-d7 (ditosylate) exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trastuzumab: A monoclonal antibody targeting HER2.
Gefitinib: An EGFR tyrosine kinase inhibitor.
Erlotinib: Another EGFR tyrosine kinase inhibitor.
Uniqueness of Lapatinib-d7 (ditosylate)
Lapatinib-d7 (ditosylate) is unique due to its dual inhibition of both EGFR and HER2, making it effective against cancers that overexpress these receptors. Additionally, the deuterated form provides advantages in pharmacokinetic studies by offering more stable isotope labeling, which helps in tracking the drug’s metabolism and distribution more accurately .
Eigenschaften
Molekularformel |
C43H42ClFN4O10S3 |
|---|---|
Molekulargewicht |
932.5 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;; |
InChI-Schlüssel |
UWYXLGUQQFPJRI-HLZLAKKYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



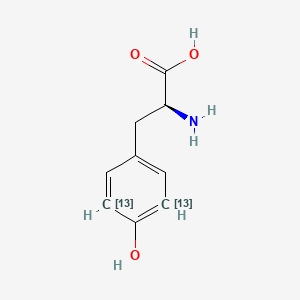
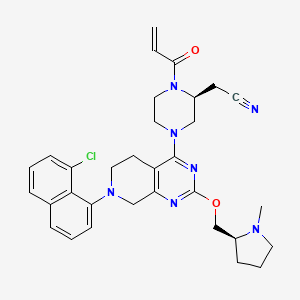
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
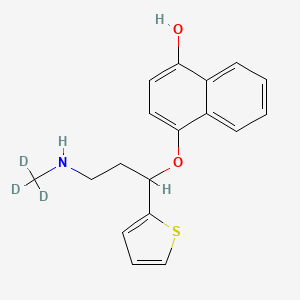
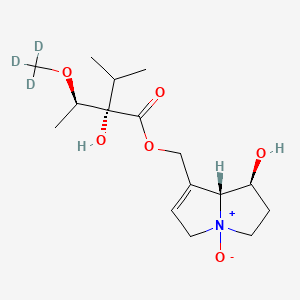
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
